molecular formula C16H15N3O3 B5080223 2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione

2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione

Cat. No.: B5080223
M. Wt: 297.31 g/mol
InChI Key: FFAQEMAFCCOWFP-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione is a complex organic compound that features both imidazole and isoindole moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the isoindole ring is a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the isoindole moiety . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP), reducing agents such as lithium aluminum hydride (LiAlH4), and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis . In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting their activity and modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione is unique due to its combination of imidazole and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[1-(2,4-dimethylimidazol-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-9-8-18(11(3)17-9)14(20)10(2)19-15(21)12-6-4-5-7-13(12)16(19)22/h4-8,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAQEMAFCCOWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C)C(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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